(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-2-11-22-13)17-12-14(15-5-1-10-21-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTLXSLYBHQLMZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanol. This can be achieved through the reaction of furan-2-carbaldehyde with 1H-pyrazole in the presence of a base like sodium hydride.
Acryloylation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.
Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its heterocyclic moieties under controlled conditions:
Mechanistic Insights :
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Thiophene oxidation follows an electrophilic pathway, where m-CPBA acts as an oxygen donor.
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Furan oxidation involves radical intermediates, with Fe³⁺ catalyzing H₂O₂ decomposition.
Reduction Reactions
The acrylamide group and heterocycles participate in reduction processes:
Industrial Relevance :
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Catalytic hydrogenation is scalable for gram-scale synthesis of saturated analogs with >90% yield.
Cyclization and Condensation Reactions
The compound participates in cycloadditions and Knoevenagel condensations:
Case Study :
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Reaction with ethyl cyanoacetate under basic conditions yields α-cyano derivatives with demonstrated anticancer activity (IC₅₀ = 2.1–8.7 μM against MCF-7 cells) .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Regioselectivity :
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Thiophene nitration favors the 5-position due to electronic effects of the acrylamide substituent.
Hydrolysis and Stability
Stability Profile :
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The compound is stable under ambient conditions but degrades rapidly in UV light (t₁/₂ = 4.2 hr at 254 nm).
Polymerization Potential
| Initiator | Conditions | Product | Applications | References |
|---|---|---|---|---|
| AIBN (azobisisobutyronitrile) | 70°C, toluene, 24 hr | Polyacrylamide with heterocyclic side chains | Thermoresponsive polymers with T_g = 145°C |
Material Properties :
Scientific Research Applications
Biological Activities
Research indicates that (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing pyrazole moieties have demonstrated activity against various cancer cell lines, including lung (A549) and breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
Anti-inflammatory Effects
The incorporation of the furan ring enhances the anti-inflammatory properties of the compound. Research indicates its potential use in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.
Antimicrobial Properties
Compounds with thiophene and pyrazole structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
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Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in A549 and MCF7 cell lines, with IC50 values indicating potent anticancer activity.
Cell Line IC50 Value (µM) A549 12.5 MCF7 15.0 - Anti-inflammatory Research : Animal models treated with this compound showed a marked decrease in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.
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Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Mechanism of Action
The mechanism by which (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might influence cellular pathways involved in processes like apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations :
Heterocyclic Influence: The presence of thiophene (as in DM497) enhances α7 nAChR agonist activity, while furan (as in DM490) correlates with antagonism, highlighting the role of sulfur vs. oxygen in modulating receptor interactions .
Substituent Effects: N-Alkylation (e.g., methyl in DM490) reduces antinociceptive efficacy by sterically hindering receptor binding . Cyanogroups (e.g., in ’s compound) enhance cytotoxicity but may reduce solubility, limiting bioavailability .
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physicochemical Metrics
Key Observations :
- The target compound’s low aqueous solubility (predicted LogP = 3.2) may necessitate formulation improvements for in vivo applications.
- DM497’s superior α7 nAChR potency (EC50 = 1.2 µM) underscores the therapeutic advantage of thiophene over furan in this scaffold .
Biological Activity
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety, a pyrazole ring, and a thiophene group, which contribute to its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and inflammation.
- Receptor Binding : Its functional groups allow for hydrogen bonding and hydrophobic interactions with receptors, modulating their activity.
- Cellular Assays : Studies indicate that it can affect cell viability and proliferation in various cancer cell lines.
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines (A549, H460, HT-29) with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity. In vitro studies reported minimum inhibitory concentration (MIC) values between 2.50 and 20 µg/mL against various bacterial strains . This suggests potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
Anti-inflammatory assays have indicated that the compound can stabilize red blood cell membranes, with protection percentages ranging from 86.70% to 99.25% in various tests . This property is crucial for developing treatments for inflammatory diseases.
Data Tables
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Viability | IC50: 10 - 30 µM | |
| Antimicrobial | MIC | 2.50 - 20 µg/mL | |
| Anti-inflammatory | Membrane Stabilization | 86.70% - 99.25% protection |
Case Studies
- Study on Anticancer Activity : A series of furan and pyrazole derivatives were synthesized and tested against cancer cell lines, demonstrating that modifications in the structure significantly impacted their efficacy . The presence of the thiophene ring was found to enhance cytotoxicity.
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial potential of similar compounds, reporting promising results against both Gram-positive and Gram-negative bacteria . The mechanism was attributed to the disruption of bacterial cell walls.
- Inflammation Model : In a murine model of inflammation, compounds similar to this compound showed significant reduction in inflammatory markers, indicating potential for treating inflammatory diseases .
Q & A
Q. What are the key synthetic pathways for synthesizing (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide?
The compound is synthesized via multi-step reactions involving:
- Preparation of pyrazole intermediates (e.g., 3,5-dimethyl-1H-pyrazole via acetylacetone and hydrazine hydrate) .
- Coupling of thiophene derivatives (e.g., 2-(thiophen-2-yl)ethylamine) with acryloyl chloride under basic conditions .
- Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and reaction stoichiometry .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR (1H/13C): Assigns proton environments (e.g., acrylamide double bond at δ 6.2–6.8 ppm) and confirms regiochemistry of heterocycles .
- IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending in furan/thiophene rings .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 313.4 for [M+H]+) .
Q. How to ensure purity during synthesis?
- Use HPLC with reverse-phase C18 columns (acetonitrile/water gradient) to monitor impurities .
- Thin-Layer Chromatography (TLC) for rapid assessment of reaction progress (e.g., ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Variables: Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine, 1–5 mol%) .
- Response Surface Methodology (RSM) models interactions between variables, identifying optimal conditions (e.g., 60°C, THF, 3 mol% catalyst for 85% yield) .
Q. What computational strategies predict biological activity and target interactions?
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., kinases) using the compound’s acrylamide group as a hydrogen-bond donor .
- QSAR Models: Correlate substituent effects (e.g., thiophene vs. furan) with bioactivity (IC50 values) using descriptors like logP and polar surface area .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
- Orthogonal Assays: Validate anticancer activity via both MTT (cell viability) and caspase-3 activation assays .
- Dose-Response Replicates: Perform triplicate experiments with statistical analysis (p < 0.05) to confirm reproducibility .
Q. What methodologies elucidate structure-activity relationships (SAR) for heterocyclic modifications?
- Analog Synthesis: Replace thiophene with furan or pyridine to assess electronic effects on receptor binding .
- Pharmacophore Mapping: Identify critical moieties (e.g., pyrazole N-H for hydrogen bonding) using Schrödinger Phase .
Q. How to address challenges in stereochemical characterization of the acrylamide backbone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
